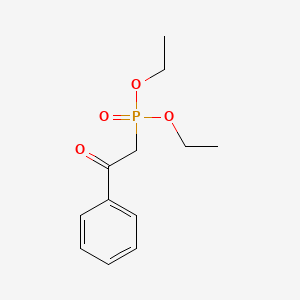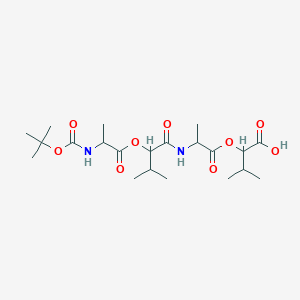
Cyclohexyl-hexyl-beta-D-maltoside
Übersicht
Beschreibung
Cyclohexyl-Hexyl-Beta-D-Maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. This compound is widely used in protein purification, structural biology studies, and other research involving membrane proteins . It is known for its ability to efficiently solubilize membrane proteins from lipid bilayers, allowing for their extraction and study in solution .
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-Hexyl-Beta-D-Maltoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Tensid in verschiedenen chemischen Reaktionen und Prozessen verwendet.
Biologie: Wesentlich für die Solubilisierung und Stabilisierung von Membranproteinen, was ihre Untersuchung und Charakterisierung erleichtert.
Medizin: Wird bei der Entwicklung von Medikamenten-Delivery-Systemen und als Stabilisator für therapeutische Proteine eingesetzt.
Industrie: Wird bei der Herstellung von hochreinen Proteinen und Enzymen für industrielle Anwendungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, mit Membranproteinen zu interagieren und diese zu lösen. Die hydrophoben Alkylketten der Verbindung lagern sich in die Lipiddoppelschicht ein, stören die Membranstruktur und ermöglichen die Extraktion der Proteine in Lösung. Diese Interaktion bewahrt die native Konformation und Aktivität der Proteine, was sie für weitere Studien geeignet macht .
Ähnliche Verbindungen:
- 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside
- 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside
- Decyl-Beta-D-Maltopyranoside
- n-Dodecyl-Beta-D-Maltoside
Vergleich: this compound ist aufgrund seiner spezifischen Kombination aus Cyclohexyl- und Hexylalkylketten einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine verbesserte Hydrophobie und Solubilisierungseigenschaften bieten. Dies macht es besonders effektiv für die Solubilisierung und Stabilisierung bestimmter Arten von Membranproteinen .
Wirkmechanismus
Target of Action
Cyclohexyl-hexyl-beta-D-maltoside is a potent inhibitor of TEM-1 beta-lactamase , an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics . The compound’s primary targets are the beta-lactamase enzymes, particularly SHV-1 and SHV-2 , found in Escherichia coli .
Mode of Action
The compound interacts with its targets by binding to the active site of the beta-lactamase enzymes, thereby inhibiting their activity . This interaction prevents the enzymes from breaking down beta-lactam antibiotics, allowing the antibiotics to exert their antibacterial effects .
Biochemical Pathways
It is known that the compound’s inhibition of beta-lactamase enzymes disrupts the bacterial resistance mechanism to beta-lactam antibiotics . This disruption allows the antibiotics to effectively inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .
Result of Action
The primary result of this compound’s action is the inhibition of beta-lactamase enzymes, which enhances the efficacy of beta-lactam antibiotics . By preventing these enzymes from breaking down the antibiotics, the compound allows the antibiotics to effectively kill the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubilization properties can be enhanced by the presence of certain alkyl chains . Additionally, the compound’s hydrophobicity can contribute to its interaction with membrane proteins . .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-Hexyl-Beta-D-Maltoside involves the attachment of a cyclohexyl and hexyl alkyl chain to the maltose moiety. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves glycosidation reactions where the maltose moiety is reacted with cyclohexyl and hexyl alcohols under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale glycosidation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research and industrial applications .
Analyse Chemischer Reaktionen
Reaktionstypen: Cyclohexyl-Hexyl-Beta-D-Maltoside unterliegt hauptsächlich Glykosidierungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den spezifischen experimentellen Bedingungen .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Natriummethoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten des Maltosids führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
- 5-Cyclohexyl-1-Pentyl-Beta-D-Maltoside
- 7-Cyclohexyl-1-Heptyl-Beta-D-Maltoside
- Decyl-Beta-D-Maltopyranoside
- n-Dodecyl-Beta-D-Maltoside
Comparison: Cyclohexyl-Hexyl-Beta-D-Maltoside is unique due to its specific combination of cyclohexyl and hexyl alkyl chains, which provide enhanced hydrophobicity and solubilization properties compared to other similar compounds. This makes it particularly effective for the solubilization and stabilization of certain types of membrane proteins .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWJXGMSXTDAV-QKMCSOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332259 | |
| Record name | Cymal-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228579-27-9 | |
| Record name | Cymal-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)
![5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-](/img/structure/B1348310.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)






